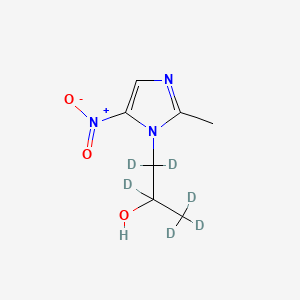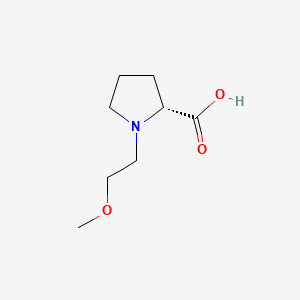![molecular formula C21H23NO3 B584410 [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone CAS No. 1448893-03-5](/img/structure/B584410.png)
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is a synthetic cannabinoid metabolite. It is structurally similar to certain JWH compounds, which are synthetic cannabinoids used in herbal mixtures . This compound is primarily used for forensic and research applications .
Preparation Methods
The preparation of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves synthetic routes that typically start with the parent compound, RCS-4The reaction conditions often include the use of solvents like DMF, DMSO, and ethanol .
Chemical Reactions Analysis
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is used in various scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: The compound is studied to understand its metabolic pathways and potential toxic effects.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Analytical Chemistry: It is used in mass spectrometry and other analytical techniques to develop methods for detecting synthetic cannabinoids.
Mechanism of Action
The mechanism of action of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to altered neurotransmitter release and physiological responses .
Comparison with Similar Compounds
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is similar to other synthetic cannabinoids, such as:
JWH-018: Another synthetic cannabinoid with a similar structure and effects.
AM-2201: A potent synthetic cannabinoid with similar binding affinity to cannabinoid receptors.
Properties
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAZEFGKZWEFTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043094 |
Source


|
| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448893-03-5 |
Source


|
| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)





![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)

